molecular formula C8H10ClF2NO B2736777 (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride CAS No. 2241594-36-3

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B2736777
CAS No.: 2241594-36-3
M. Wt: 209.62
InChI Key: OWOSOCQHBOENHK-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H10ClF2NO and a molecular weight of 209.62 . It is used as an intermediate for organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,4-difluorophenyl group, an amino group, and a hydroxyl group attached to a 2-carbon backbone . The hydrochloride indicates that it is a salt, likely formed through the reaction of the amino group with hydrochloric acid .


Physical And Chemical Properties Analysis

This compound is stored under an inert atmosphere at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Fluorinated Amino Acids in Protein Engineering

Fluorinated amino acids, including compounds similar to (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride, have been extensively studied for their role in enhancing the structural, biological, and pharmacological properties of peptides and proteins. The introduction of fluorine atoms into amino acids can significantly alter the physicochemical characteristics of these molecules, making them valuable tools in protein engineering. Research has focused on understanding the effects of fluorination on amino acid properties, such as hydrophobicity, reactivity, and the ability to form specific interactions within proteins. These studies contribute to our ability to design more stable and functionally tailored proteins for therapeutic applications (Samsonov et al., 2009).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel fluorinated compounds, including those related to this compound, are crucial for expanding the utility of these molecules in scientific research. For instance, studies have developed methodologies for synthesizing fluorinated diamines and examining their potential as corrosion inhibitors or in forming polymers with specific properties. These research efforts not only provide insights into the chemical behavior of fluorinated compounds but also explore their applications in materials science and corrosion prevention (Kaya et al., 2016).

Applications in Analytical Chemistry

Fluorinated compounds have found applications in analytical chemistry as well, where their unique properties can be utilized for the development of novel analytical techniques and materials. For example, the use of fluorinated compounds in the synthesis of ionic liquids and as components of polyimide films demonstrates their versatility. These materials exhibit distinctive optical, thermal, and dielectric properties, making them suitable for various analytical and industrial applications. The exploration of these materials contributes to the development of new technologies for environmental analysis, electronics, and material science (Jang et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 safety symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

(2S)-2-amino-2-(2,4-difluorophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOSOCQHBOENHK-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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